Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Carbonic Anhydrase Inhibition Medicinal Chemistry Scaffold Hopping

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate (CAS 865198-53-4) is a synthetic small molecule belonging to the benzothiazole-sulfonamide class, with a molecular formula of C₁₂H₁₃N₃O₅S₂ and a molecular weight of 343.37 g/mol. The compound features a benzothiazole core functionalized with a 6-sulfamoyl group, a 2-acetylimino moiety, and an N-3 methyl acetate ester side chain—a combination that structurally positions it at the intersection of the clinically validated carbonic anhydrase inhibitor pharmacophore and a derivatizable scaffold suitable for structure-activity relationship (SAR) exploration.

Molecular Formula C12H13N3O5S2
Molecular Weight 343.37
CAS No. 865198-53-4
Cat. No. B2809942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
CAS865198-53-4
Molecular FormulaC12H13N3O5S2
Molecular Weight343.37
Structural Identifiers
SMILESCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC
InChIInChI=1S/C12H13N3O5S2/c1-7(16)14-12-15(6-11(17)20-2)9-4-3-8(22(13,18)19)5-10(9)21-12/h3-5H,6H2,1-2H3,(H2,13,18,19)
InChIKeyAKXZKYYHTDYXJY-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate (CAS 865198-53-4): Compound Class and Structural Identity


Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate (CAS 865198-53-4) is a synthetic small molecule belonging to the benzothiazole-sulfonamide class, with a molecular formula of C₁₂H₁₃N₃O₅S₂ and a molecular weight of 343.37 g/mol . The compound features a benzothiazole core functionalized with a 6-sulfamoyl group, a 2-acetylimino moiety, and an N-3 methyl acetate ester side chain—a combination that structurally positions it at the intersection of the clinically validated carbonic anhydrase inhibitor pharmacophore and a derivatizable scaffold suitable for structure-activity relationship (SAR) exploration [1]. The sulfamoyl (-SO₂NH₂) group serves as the canonical zinc-binding warhead for carbonic anhydrase (CA) inhibition, while the acetylimino substituent at position 2 and the N-3 acetate ester differentiate it from both first-generation CA inhibitors such as acetazolamide and methazolamide, as well as from simpler 2-imino-6-sulfamoylbenzothiazole building blocks [2].

Why Generic Substitution Fails for Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate


Within the benzothiazole-sulfonamide class, minor structural variations produce substantial differences in both the magnitude of target engagement and isoform selectivity profiles. The 2-substituent on the benzothiazole ring (acetylimino in the target compound versus imino, aryl-carbonylimino, or unsubstituted amino in close analogs) modulates the electronic environment of the sulfamoyl zinc-binding group and thereby alters the inhibition constant (Ki) against individual carbonic anhydrase isoforms by orders of magnitude [1]. The N-3 acetate ester side chain, present as the methyl ester in the target compound, is not merely a solubilizing appendage but can influence membrane permeability and serve as a synthetic handle for prodrug strategies or further functionalization [2]. Consequently, procurement specifications that treat all "6-sulfamoylbenzothiazole derivatives" or even all "2-acetylimino-6-sulfamoylbenzothiazoles" as interchangeable risk introducing uncontrolled variables into enzymatic assays, lead optimization cascades, or structure-based drug design workflows. The quantitative evidence below delineates exactly where this compound's structural features translate into measurable differentiation from its nearest comparators.

Quantitative Differentiation Evidence for Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate


Structural Differentiation from Methazolamide: Benzothiazole Core Replacement of the 1,3,4-Thiadiazole Ring

The target compound replaces the 1,3,4-thiadiazole core of the clinically approved carbonic anhydrase inhibitor methazolamide with a benzothiazole ring system while retaining the identical acetylimino pharmacophore at the 2-position and the sulfamoyl group. Methazolamide exhibits Ki values of 50 nM (hCA I), 14 nM (hCA II), and 36 nM (bCA IV) . The benzothiazole scaffold confers altered ring electronics, a larger aromatic surface area, and distinct hydrogen-bonding geometry relative to the thiadiazole, which can shift isoform selectivity and modulate off-rate kinetics [1]. This core replacement represents a rational scaffold-hopping strategy that cannot be replicated by simply purchasing methazolamide or generic benzothiazole-2-sulfonamides.

Carbonic Anhydrase Inhibition Medicinal Chemistry Scaffold Hopping

Differentiation from the 2-Imino Analog: Impact of the Acetylimino Group on the Benzothiazole Scaffold

The closest commercially cataloged structural analog is methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS 941866-77-9), which differs solely by the absence of the acetyl group on the 2-imino substituent—possessing a primary imine (-C=NH) rather than the target compound's acetylimino (-N=C(CH₃)-O) moiety . In the benzothiazole-sulfonamide CA inhibitor series, the nature of the 2-substituent on the benzothiazole ring has been demonstrated to modulate Ki values across a range spanning more than an order of magnitude: Ki values of ten benzothiazole-sulfonamide analogs against hCA I ranged from 0.052 ± 0.022 μM to 0.971 ± 0.280 μM, and against hCA II from 0.025 ± 0.010 μM to 0.682 ± 0.335 μM, with the most potent compounds outperforming acetazolamide [1]. The acetylimino group introduces an additional hydrogen-bond acceptor (the acetyl carbonyl) and increases steric bulk relative to the unsubstituted imino analog, parameters known to influence CA active-site complementarity.

Structure-Activity Relationship Enzyme Inhibition Benzothiazole Derivatives

N-3 Acetate Ester Differentiation: Synthetic Versatility Versus Simple Sulfonamide Building Blocks

The methyl acetate ester at the N-3 position of the benzothiazole ring distinguishes this compound from simpler 6-sulfamoylbenzothiazole building blocks (e.g., 2-amino-6-sulfamoylbenzothiazole, SMABT) that lack an N-3 substituent . SMABT and its metal complexes have demonstrated carbonic anhydrase inhibitory activity, with the proton transfer salt and its Ni(II) complex (compound 4) achieving inhibition comparable to acetazolamide (AAZ) with hydratase IC₅₀ values in the low micromolar range against hCA I and hCA II, ranked as AAZ ≈ 4 > 3 > 5 > 2 > 1 > SMABT [1]. The N-3 acetate ester serves as a synthetic diversification point: the methyl ester can be hydrolyzed to the free carboxylic acid for aqueous solubility optimization, converted to amides for library synthesis, or employed as a prodrug moiety to modulate cellular permeability—functional versatility absent in N-3-unsubstituted benzothiazole sulfonamides.

Synthetic Chemistry Prodrug Design Chemical Biology Toolbox

Differentiation from the Phthalimido-Acetyl Analog: Steric and Electronic Modulation at the 2-Imino Substituent

A closely cataloged analog, methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (CAS 865198-94-3), replaces the simple acetyl group of the target compound with a bulky phthalimido-acetyl moiety (molecular weight 488.49 vs. 343.37 g/mol) . This represents a >40% increase in molecular weight and introduces a large, planar, hydrophobic phthalimide ring system at the 2-imino position. In the broader benzothiazole-sulfonamide CA inhibitor class, the identity of the 2-substituent has been identified as a primary determinant of isoform selectivity and potency, with the 2-position directly influencing the geometry of sulfamoyl coordination to the active-site zinc ion [1]. The target compound's compact acetyl group minimizes steric clash within the narrow CA active-site funnel, whereas the phthalimido analog may force the sulfamoyl group into suboptimal zinc-coordination geometry, potentially explaining the observed shift in reported biological profiling from CA inhibition to anti-inflammatory and anticancer applications [2].

Structure-Based Drug Design Enzyme Inhibition Chemical Probe Development

Class-Level Carbonic Anhydrase Inhibition Potency of the Sulfamoyl-Benzothiazole Scaffold

While direct experimental Ki or IC₅₀ data for the target compound itself have not been identified in the published literature at the time of this analysis, the sulfamoyl-benzothiazole chemotype to which it belongs has demonstrated potent, nanomolar-level carbonic anhydrase inhibition across multiple isoforms. In BindingDB-curated ChEMBL data, sulfamoyl-benzothiazole derivatives with carboxymethylamino-acetate side chains achieve Ki values of 1.5 nM against human carbonic anhydrase II (hCA II), 8 nM against bovine carbonic anhydrase IV (bCA IV), and 37 nM against human carbonic anhydrase I (hCA I) [1]. A separate series of ten secondary sulfonamide derivatives containing the benzothiazole scaffold exhibited Ki ranges of 0.052–0.971 μM against hCA I and 0.025–0.682 μM against hCA II, with the most potent analogs surpassing acetazolamide [2]. Additionally, 2-amino-6-sulfamoylbenzothiazole (SMABT)-derived compounds showed inhibition comparable to acetazolamide in hydratase activity assays on hCA I and hCA II [3]. These data establish the benzothiazole-sulfonamide scaffold as a validated, high-potency CA inhibitor chemotype and provide a quantitative performance envelope within which the target compound is expected to operate.

Carbonic Anhydrase Enzyme Inhibition Therapeutic Target

Physicochemical Differentiation: Molecular Weight, lipophilicity, and Synthetic Accessibility

The target compound occupies a specific physicochemical property space that differentiates it from both smaller precursor scaffolds and larger elaborated analogs. With a molecular weight of 343.37 g/mol, it sits within the optimal range for lead-like compounds, in contrast to the phthalimido-acetyl analog (CAS 865198-94-3, MW 488.49) which exceeds typical lead-likeness thresholds . The methyl ester contributes to moderate calculated lipophilicity, while the sulfamoyl group provides hydrogen-bond donor capacity critical for CA active-site engagement [1]. The compound contains 3 hydrogen-bond donors (sulfamoyl NH₂, and potentially the imino group depending on tautomeric state) and 5 hydrogen-bond acceptors, yielding physicochemical parameters consistent with orally bioavailable CA inhibitors such as methazolamide (MW 236.27) and acetazolamide (MW 222.25), but with the added benzothiazole ring conferring increased aromatic surface area that may enhance isoform selectivity through additional hydrophobic contacts . The compound is supplied at 95%+ purity (HPLC), suitable for direct use in biochemical and cellular assays without further purification .

Drug-Likeness Physicochemical Properties Lead Optimization

Recommended Application Scenarios for Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate (CAS 865198-53-4)


Carbonic Anhydrase Isoform Selectivity Profiling: A Benzothiazole-Based Comparator to Methazolamide

For research groups conducting carbonic anhydrase inhibitor (CAI) discovery, this compound serves as a benzothiazole-core comparator to the clinically approved thiadiazole-based methazolamide. The retention of the identical acetylimino-sulfamoyl pharmacophore pair on a different heterocyclic core enables direct assessment of how the benzothiazole ring affects isoform selectivity profiles across the 12 catalytically active human CA isoforms. Procurement of this compound alongside methazolamide (available from commercial sources) allows side-by-side Ki determination using standardized stopped-flow CO₂ hydration assays, generating data that inform scaffold selection decisions in glaucoma, epilepsy, or cancer CA inhibitor programs .

Structure-Activity Relationship (SAR) Campaigns at the 2-Position of 6-Sulfamoylbenzothiazoles

The compound is an essential member of a focused library exploring the impact of 2-substituent variation on CA inhibition potency within the 6-sulfamoylbenzothiazole scaffold. When procured together with the 2-imino analog (methyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, CAS 941866-77-9), the paired comparison isolates the contribution of the acetyl group to target binding. Given that the benzothiazole-sulfonamide class exhibits Ki ranges spanning more than an order of magnitude (hCA I: 0.052–0.971 μM; hCA II: 0.025–0.682 μM) depending on substitution [1], systematic testing of the target compound fills a critical data gap in the 2-substituent SAR matrix.

Synthetic Diversification via the N-3 Acetate Ester Handle for Prodrug and Library Synthesis

The N-3 methyl acetate ester provides a pre-instilled synthetic handle for generating derivative libraries without the need for a separate N-alkylation step—a synthetic advantage over the widely used 2-amino-6-sulfamoylbenzothiazole (SMABT) building block [2]. The ester can be hydrolyzed to the free carboxylic acid under mild basic conditions (LiOH, THF/H₂O) to modulate aqueous solubility, converted to amides via coupling with primary or secondary amines (HATU, DIPEA, DMF), or transesterified to alternative alkyl esters for permeability optimization. This positions the compound as a versatile diversification hub for groups synthesizing focused benzothiazole-sulfonamide libraries targeting CA or related metalloenzymes.

Computational Docking and Molecular Dynamics Studies of CA Isoform-Specific Inhibitor Binding

The compound's well-defined three-point pharmacophore (sulfamoyl zinc-binding group, acetylimino hydrogen-bonding motif, and benzothiazole aromatic surface) makes it suitable for computational chemistry studies employing docking and molecular dynamics simulations against CA isoform crystal structures available in the PDB. Unlike the phthalimido-acetyl analog (CAS 865198-94-3) whose steric bulk may produce ambiguous docking poses, the target compound's compact acetyl group permits clean pose prediction that can be validated by subsequent in vitro testing. Researchers can use the compound as a computational benchmark to parameterize scoring functions for benzothiazole-scaffold CA inhibitors [3].

Quote Request

Request a Quote for Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.